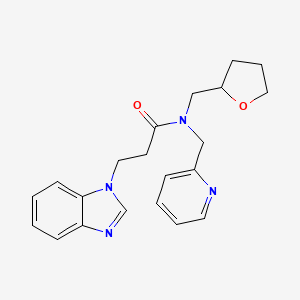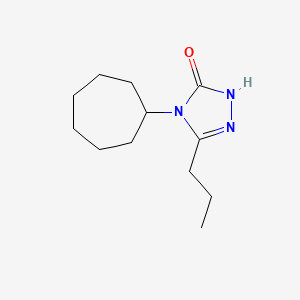![molecular formula C17H20N4OS B4532614 (2-methoxyethyl)(2-thienylmethyl)[4-(1H-1,2,4-triazol-1-yl)benzyl]amine](/img/structure/B4532614.png)
(2-methoxyethyl)(2-thienylmethyl)[4-(1H-1,2,4-triazol-1-yl)benzyl]amine
Vue d'ensemble
Description
The compound belongs to a class of substances involving structures such as triazoles and thiophene. These structures are often studied for their potential applications in various fields, including material science and pharmacology. However, this response will focus solely on the chemical aspects of the compound, excluding applications, drug use, and side effects.
Synthesis Analysis
- Synthesis of Related Triazole Compounds : Triazole compounds similar to the one of interest have been synthesized through various methods. For example, the synthesis of 4-amino-5-(thien-2-yl ethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one, a related compound, involves treating N-propionyl-2-thien-2-ylethane-hydrazonoate with hydrazine hydrate (Sancak et al., 2007).
Molecular Structure Analysis
- Crystal Structure Studies : Studies on related triazole compounds provide insights into molecular conformation and interactions. For instance, the crystal structure of a similar compound, 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine, reveals a stabilized molecular conformation by intramolecular hydrogen bonds (Murugavel et al., 2014).
Chemical Reactions and Properties
- Reactivity and Complex Formation : Compounds with triazole structures often exhibit reactivity leading to complex formation with various metal ions. For example, the interaction of related triazole compounds with Cu(II), Ni(II), and Fe(II) has been characterized, indicating diverse reactivity patterns (Sancak et al., 2007).
Physical Properties Analysis
- Structural Determination Techniques : Techniques like X-ray diffraction and NMR are commonly employed to determine the physical structure of triazole compounds. These methods provide detailed insights into the geometry and spatial arrangement of molecules (Murugavel et al., 2014).
Chemical Properties Analysis
- Electrochemical Properties : Triazole derivatives often show interesting electrochemical properties. Studies on similar compounds involve exploring their potential in forming various chemical bonds and interactions with other molecules (Sancak et al., 2007).
Propriétés
IUPAC Name |
2-methoxy-N-(thiophen-2-ylmethyl)-N-[[4-(1,2,4-triazol-1-yl)phenyl]methyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4OS/c1-22-9-8-20(12-17-3-2-10-23-17)11-15-4-6-16(7-5-15)21-14-18-13-19-21/h2-7,10,13-14H,8-9,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWJYJNIZEGOSKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=CC=C(C=C1)N2C=NC=N2)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-(cyclopropylmethyl)-2-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-2,7-diazaspiro[4.5]decane](/img/structure/B4532544.png)


![3-hydroxy-3-[(4-hydroxy-1-piperidinyl)methyl]-1-(3-methylbenzyl)-2-piperidinone](/img/structure/B4532571.png)
![ethyl 1-[oxo(phenyl)acetyl]-3-(2-phenoxyethyl)-3-piperidinecarboxylate](/img/structure/B4532577.png)
![5-{1-[(2,2-dimethyl-4-oxo-3,4-dihydro-2H-pyran-6-yl)carbonyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B4532582.png)
![N-{3-[cyclopropyl(3-ethoxybenzyl)amino]-3-oxopropyl}-2-fluorobenzamide](/img/structure/B4532595.png)
![N-[4-(2-{[2-(4-hydroxyphenyl)ethyl]amino}-2-oxoethyl)phenyl]butanamide](/img/structure/B4532605.png)
![ethyl 3-benzyl-1-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-piperidinecarboxylate](/img/structure/B4532612.png)
![N-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-1,2,3,4-tetrahydro-1-naphthalenamine](/img/structure/B4532622.png)
![5-methyl-1-pyridin-2-yl-N-[2-(pyridin-2-ylthio)ethyl]-1H-pyrazole-4-carboxamide](/img/structure/B4532636.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-methylpropanamide](/img/structure/B4532643.png)
![1-(6-methoxyhexanoyl)-3-[(4-methylphenoxy)methyl]piperidine](/img/structure/B4532659.png)